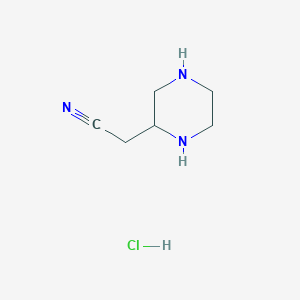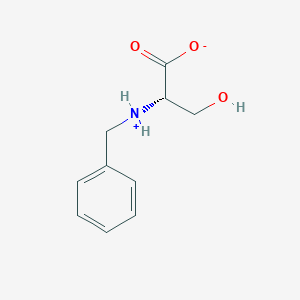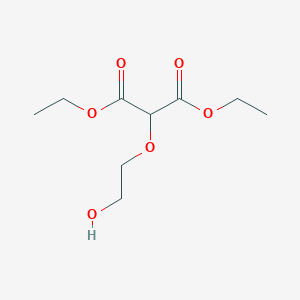
Diethyl 2-(2-Hydroxyethoxy)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-Hydroxyethoxy)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid core, with an additional hydroxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-Hydroxyethoxy)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromoethanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with 2-bromoethanol. The reaction conditions generally include:
Base: Sodium ethoxide (NaOEt)
Solvent: Ethanol
Temperature: Room temperature to reflux
The reaction can be represented as:
(C2H5O2C)2CH2+BrCH2CH2OH→(C2H5O2C)2C(CH2CH2OH)OCH2CH3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and reactors ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-Hydroxyethoxy)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide (NaOEt) in ethanol
Hydrolysis: Aqueous hydrochloric acid (HCl)
Decarboxylation: Heating in the presence of a catalyst
Major Products
Alkylation: Dialkylated malonic esters
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Aplicaciones Científicas De Investigación
Diethyl 2-(2-Hydroxyethoxy)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, including as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(2-Hydroxyethoxy)malonate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The presence of the hydroxyethoxy group enhances its solubility and reactivity in aqueous and organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(2-Hydroxyethoxy)malonate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and solubility compared to other malonic esters. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H16O6 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
diethyl 2-(2-hydroxyethoxy)propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-13-8(11)7(15-6-5-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 |
Clave InChI |
JXWSCEQFMCIDMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
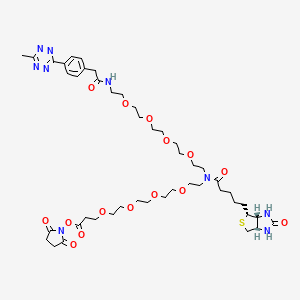
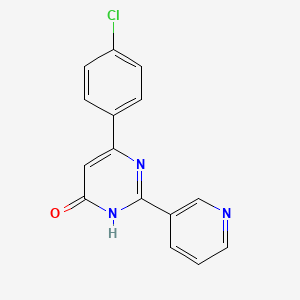
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
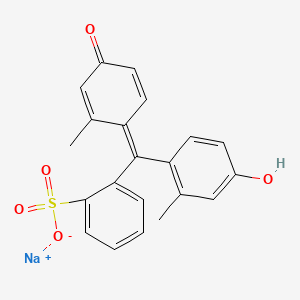
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
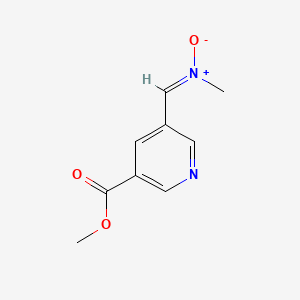
![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
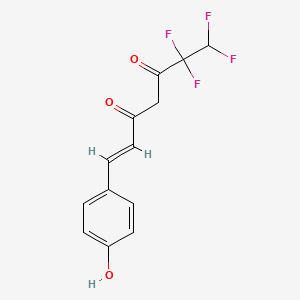
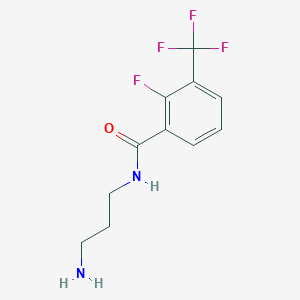
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
